Cas no 2228178-69-4 (2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid)
2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2228178-69-4
- EN300-1795418
- 2,2-dimethyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid
- 2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid
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- Inchi: 1S/C11H18N2O2/c1-8(2)13-7-9(6-12-13)5-11(3,4)10(14)15/h6-8H,5H2,1-4H3,(H,14,15)
- InChI Key: WDIZKDDJXPBAPV-UHFFFAOYSA-N
- SMILES: OC(C(C)(C)CC1C=NN(C=1)C(C)C)=O
Computed Properties
- Exact Mass: 210.136827821g/mol
- Monoisotopic Mass: 210.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.1Ų
2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795418-0.05g |
2,2-dimethyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2228178-69-4 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1795418-0.1g |
2,2-dimethyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2228178-69-4 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1795418-0.25g |
2,2-dimethyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2228178-69-4 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1795418-0.5g |
2,2-dimethyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2228178-69-4 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1795418-1.0g |
2,2-dimethyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2228178-69-4 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1795418-2.5g |
2,2-dimethyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2228178-69-4 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1795418-5.0g |
2,2-dimethyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2228178-69-4 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1795418-10.0g |
2,2-dimethyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2228178-69-4 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1795418-1g |
2,2-dimethyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2228178-69-4 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1795418-5g |
2,2-dimethyl-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2228178-69-4 | 5g |
$3728.0 | 2023-09-19 |
2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid
Introduction to 2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid (CAS No. 2228178-69-4)
2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228178-69-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of multiple functional groups, including alkyl and aryl substituents, makes this molecule a promising candidate for further exploration in drug discovery and material science applications.
The structural framework of 2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid incorporates a pyrazole core, which is a six-membered aromatic ring containing two nitrogen atoms. This core structure is highly adaptable, allowing for modifications that can fine-tune its pharmacological properties. The compound's molecular formula and connectivity contribute to its unique chemical profile, making it an intriguing subject for synthetic chemists and medicinal biologists.
In recent years, pyrazole derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and anti-diabetic applications. The specific substitution pattern in 2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid may confer unique interactions with biological targets, making it a valuable scaffold for developing novel pharmacological agents.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The pyrazole ring can be further functionalized or coupled with other pharmacophores to enhance its bioactivity. Researchers have been exploring various synthetic pathways to modify this structure, aiming to optimize its pharmacokinetic and pharmacodynamic properties. The use of advanced computational methods and high-throughput screening techniques has accelerated the discovery process, allowing for rapid identification of promising derivatives.
The chemical synthesis of 2,2-dimethyl-3-1-(propan-2-yl)-1H-pyrazol-4-ylpropanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key synthetic strategies include condensation reactions, alkylation, and carboxylation processes. Recent advancements in green chemistry have also influenced the development of more sustainable synthetic routes, minimizing waste and reducing environmental impact.
From a biological perspective, the activity of 2,2-dimethyl-3-1-(propan-2-y l)-1H-pyrazol -4 - ylpropanoic acid has been evaluated in several in vitro and in vivo models. Studies have demonstrated its potential as an inhibitor of certain enzymes and receptors implicated in metabolic disorders. Additionally, preliminary data suggest that this compound may exhibit anti-proliferative effects on cancer cell lines, making it a candidate for further preclinical investigation.
The compound's solubility profile and stability under various conditions are critical factors that influence its suitability for pharmaceutical applications. Investigations into its physicochemical properties have revealed that modifications to the molecular structure can significantly impact these characteristics. For instance, introducing polar functional groups can enhance water solubility while maintaining or improving bioactivity.
Another area of interest is the potential use of 2,2-dimethyl -3 - 1 - ( propan - 2 - yl ) - 1 H - pyrazol - 4 - ylpropanoic acid in material science applications. Pyrazole derivatives are known for their ability to form coordination complexes with metal ions due to their nitrogen-rich structure. These complexes have been explored as catalysts or luminescent materials in various industrial processes.
The development of novel analytical techniques has also contributed to a deeper understanding of this compound's behavior. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm molecular structure and identify impurities. These tools provide essential data for quality control and help ensure consistency across different batches.
Future research directions may focus on expanding the chemical library of related pyrazole derivatives to identify additional bioactive compounds. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications. Furthermore, computational modeling can play a pivotal role in predicting the behavior of these molecules before experimental validation.
In conclusion, 2 , 2 - dimethyl - 3 - 1 - ( propan - 2 - yl ) - 1 H - pyrazol - 4 - ylpropanoic acid (CAS No. 2228178 - 69 - 4) represents a fascinating compound with diverse potential applications in pharmaceuticals and materials science. Its unique structural features make it an excellent candidate for further exploration through both synthetic chemistry and biological studies.
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